Molecular Weight Advantage of the Acetonitrile Side Chain Over Acetamide Analogs
2-(3-Amino-4-oxo-1,4-dihydropyridin-1-YL)acetonitrile possesses a molecular weight of 149.15 g/mol, which is 18.02 g/mol lower than its closest acetamide analog 2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)acetamide (MW 167.17 g/mol) . This mass difference corresponds to the replacement of -CH₂-CN with -CH₂-CONH₂, a structural modification that increases hydrogen-bond donor count and polar surface area. For fragment-based screening libraries and lead-generation programs, the lower molecular weight and reduced hydrogen-bond donor count of the acetonitrile derivative are advantageous properties [1].
| Evidence Dimension | Molecular Weight (MW, g/mol) |
|---|---|
| Target Compound Data | 149.15 |
| Comparator Or Baseline | 2-(3-Amino-4-oxo-1,4-dihydropyridin-1-yl)acetamide: 167.17 |
| Quantified Difference | -18.02 g/mol (10.8% lower) |
| Conditions | Vendor-reported molecular weights; AKSci and Chemsrc datasheets |
Why This Matters
Lower molecular weight improves compliance with fragment-based drug discovery (FBDD) guidelines (MW ≤ 300) and provides greater headroom for property optimization during lead development.
- [1] Congreve M, Carr R, Murray C, Jhoti H. A 'Rule of Three' for fragment-based lead discovery? Drug Discov Today. 2003;8(19):876-877. View Source
